

An In-depth Technical Guide to PNU-100440: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PNU-100440**

Cat. No.: **B1678915**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100440 is recognized as a metabolite of the oxazolidinone antibiotic, Linezolid.[1] Linezolid is a critical therapeutic agent used in the treatment of infections caused by multi-drug resistant Gram-positive bacteria.[2] Understanding the chemical and pharmacological properties of its metabolites, such as **PNU-100440**, is essential for a comprehensive assessment of the drug's safety and efficacy profile. This technical guide provides a detailed overview of the known chemical structure and properties of **PNU-100440**, drawing from the available scientific literature. While specific pharmacological and toxicological data for **PNU-100440** are limited, this document aims to consolidate the existing information and provide a foundation for future research.

Chemical Structure and Properties

PNU-100440 is formed through the metabolic oxidation of the morpholine ring of Linezolid.[3] This biotransformation results in a chemically distinct entity with its own set of physicochemical properties.

Table 1: Chemical and Physical Properties of PNU-100440

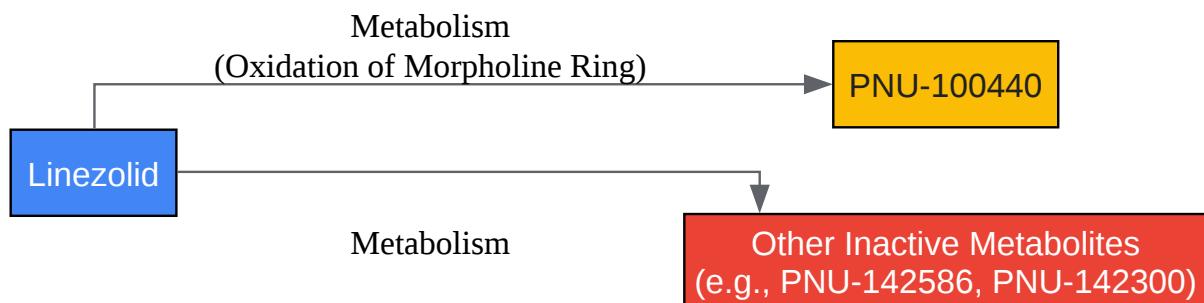
Property	Value	Source
Chemical Name	N-{[(5S)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide metabolite	N/A
Molecular Formula	C14H17FN2O4	
Molecular Weight	296.29 g/mol	[3]
SMILES	O=C1O--INVALID-LINK--CO	[3]
Appearance	Solid, White to off-white	
Solubility	Soluble in DMSO (\geq 100 mg/mL)	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Table 2: Computational Chemistry Data for PNU-100440

Property	Value	Source
Topological Polar Surface Area (TPSA)	62.24 Å ²	N/A
LogP	0.9798	N/A
Hydrogen Bond Acceptors	5	N/A
Hydrogen Bond Donors	1	N/A
Rotatable Bonds	3	N/A

Pharmacological and Toxicological Profile

Direct pharmacological and toxicological studies on **PNU-100440** are not extensively available in the public domain. Its primary significance lies in being a metabolite of Linezolid. The


metabolism of Linezolid does not involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.^[4] Linezolid itself is a reversible, nonselective inhibitor of monoamine oxidase (MAO).^[3] However, it is crucial to determine if **PNU-100440** retains any of this activity.

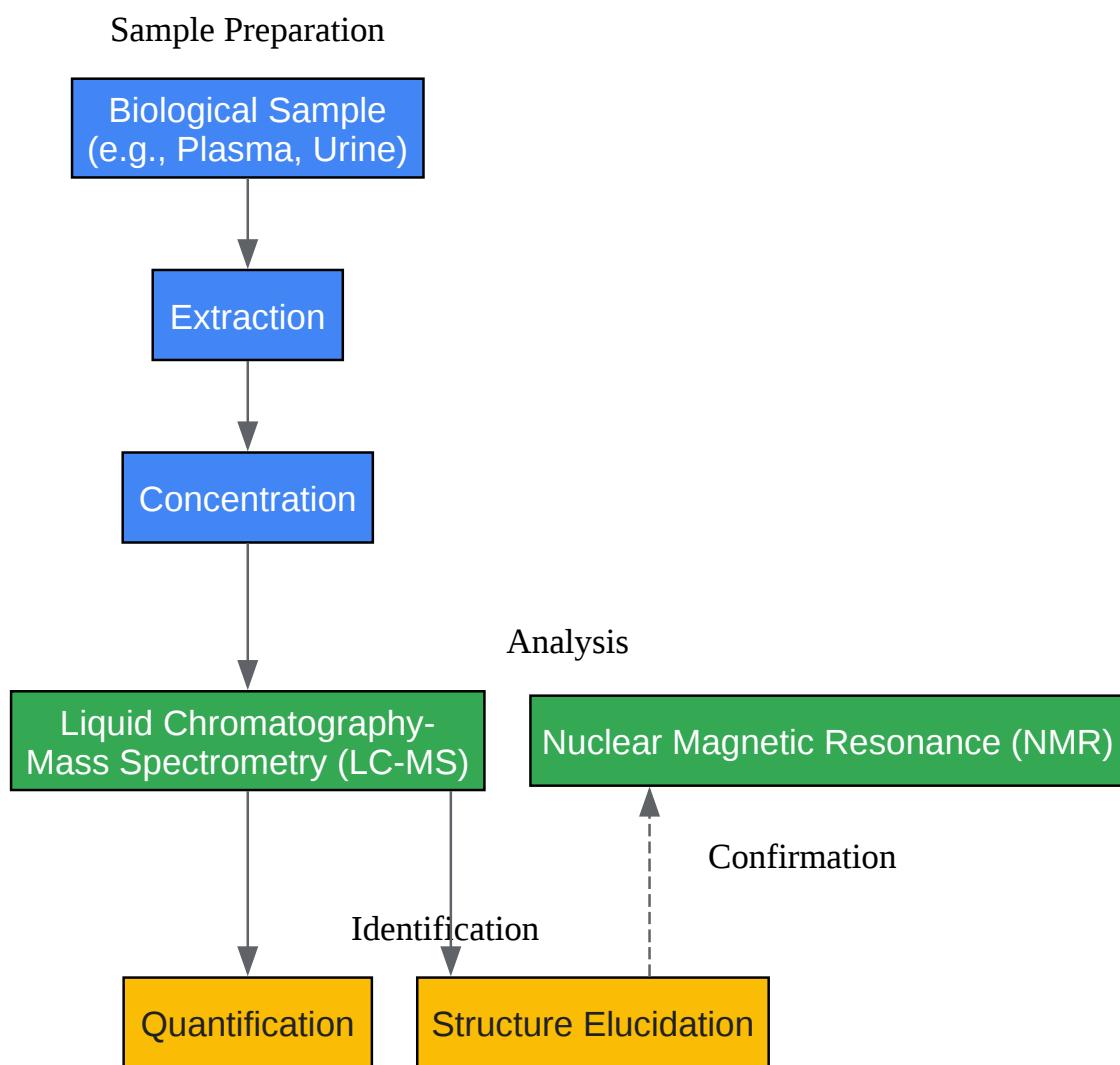
The parent compound, Linezolid, acts by inhibiting the initiation of bacterial protein synthesis.^[4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.^[4] It is generally considered that the metabolites of Linezolid, including **PNU-100440**, are inactive.^{[3][5]}

Metabolism of Linezolid and Formation of **PNU-100440**

Linezolid is metabolized into two main inactive metabolites, designated as PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite), through the oxidation of the morpholine ring.^[4] While the specific enzymatic pathway leading to **PNU-100440** is not explicitly detailed in the provided search results, it is identified as a metabolite of Linezolid.^[1]

The following diagram illustrates the metabolic relationship between Linezolid and its metabolites.

[Click to download full resolution via product page](#)


Metabolic pathway of Linezolid to **PNU-100440** and other metabolites.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis or analysis of **PNU-100440** are not readily available in the provided search results. However, based on the context of Linezolid metabolism studies, the following general methodologies would be applicable.

General Workflow for Metabolite Identification

The identification and characterization of metabolites like **PNU-100440** typically involve a series of analytical techniques.

[Click to download full resolution via product page](#)

A generalized workflow for the identification and analysis of drug metabolites.

1. Sample Collection and Preparation:

- Source: Biological matrices such as plasma, urine, or feces from subjects administered with Linezolid.
- Protocol:
 - Collect samples at various time points post-drug administration.
 - For plasma, perform protein precipitation using a solvent like acetonitrile or methanol.
 - Centrifuge the sample to separate the precipitated proteins.
 - Collect the supernatant containing the drug and its metabolites.
 - For urine, dilute the sample as necessary.
 - The extracted samples may be concentrated under a stream of nitrogen before analysis.

2. Chromatographic Separation and Mass Spectrometric Detection:

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS).
- Protocol:
 - Inject the prepared sample into the LC system.
 - Separate the components using a suitable column (e.g., C18) and a gradient elution mobile phase (e.g., a mixture of water with formic acid and acetonitrile).
 - Introduce the eluent into the mass spectrometer.
 - Acquire full-scan mass spectra to detect potential metabolites.

- Perform tandem MS (MS/MS) on the detected metabolite ions to obtain fragmentation patterns for structural elucidation.

3. Structural Elucidation:

- The exact mass and fragmentation pattern obtained from LC-MS/MS are used to propose a chemical structure for the metabolite.
- For definitive structural confirmation, the metabolite can be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions

The current body of knowledge on **PNU-100440** is limited. To fully understand its role in the overall pharmacology of Linezolid, further research is warranted in the following areas:

- Pharmacological Activity: In vitro and in vivo studies to definitively determine if **PNU-100440** possesses any residual antibacterial or MAO inhibitory activity.
- Toxicology: Comprehensive toxicological profiling to assess any potential adverse effects.
- Pharmacokinetics: Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
- Enzymology: Identification of the specific enzymes responsible for the formation of **PNU-100440** from Linezolid.

Conclusion

PNU-100440 is a known metabolite of the antibiotic Linezolid. While its basic chemical properties have been characterized, a significant gap exists in the understanding of its pharmacological and toxicological profile. The information presented in this guide serves as a summary of the currently available data and highlights the need for further investigation to fully elucidate the clinical relevance of this metabolite. A thorough understanding of all metabolites is a cornerstone of modern drug development and ensures a complete safety and efficacy profile of any therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to PNU-100440: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678915#pnu-100440-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1678915#pnu-100440-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com